Absolute Configuration Determines Diastereochemical Outcome in Hyacinthacine Alkaloid Synthesis
In the total synthesis of natural (+)-hyacinthacine C5 and six epimers, the choice between (R)- and (S)-α-methylallyl amine (i.e., but-3-en-2-amine) directly determines the stereochemical configuration of the Petasis borono-Mannich adduct. The (S)-enantiomer provides access to one epimeric series of hyacinthacine C-type compounds, while the (R)-enantiomer or racemic mixture yields alternative epimers. The resulting library of seven compounds exhibited a range of glycosidase inhibitory activities, with IC50 values varying from 9.9 μM to 130 μM against rat intestinal α-glucosidases depending on the epimeric configuration [1]. This demonstrates that the enantiomeric identity of the starting amine is not interchangeable; it is a stereodetermining input.
| Evidence Dimension | Diastereochemical outcome of Petasis borono-Mannich reaction and resulting bioactivity |
|---|---|
| Target Compound Data | Enables synthesis of specific hyacinthacine C5 epimers; most active epimer (-)-6-epi-hyacinthacine C5: IC50 = 9.9 μM (rat intestinal sucrase) |
| Comparator Or Baseline | (R)-α-methylallyl amine yields alternative epimeric series; (+)-7-epi-hyacinthacine C5: IC50 = 130 μM (rat intestinal maltase) |
| Quantified Difference | Up to 13-fold difference in IC50 depending on epimer series derived from amine configuration choice |
| Conditions | Total synthesis in organic solvent; Petasis borono-Mannich reaction; glycosidase inhibition assay with rat intestinal enzymes |
Why This Matters
For procurement decisions in natural product synthesis programs, the correct enantiomer of but-3-en-2-amine is mandatory to access the desired epimeric series, and using the wrong enantiomer leads to structurally distinct products with up to 13-fold difference in target bioactivity.
- [1] Carroll, A. W. et al. (2018). Total Synthesis of Natural Hyacinthacine C5 and Six Related Hyacinthacine C5 Epimers. J. Org. Chem., 83, 5558–5576. View Source
